3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a morpholinoethoxy group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
- Bromophenol derivatives have been investigated for their anticancer properties. In a study by Wang et al., a series of bromophenol hybrids were designed, and one promising candidate, compound 17a , exhibited significant inhibitory activity against cancer cell lines .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the cyclization of appropriate starting materials, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions to form the chromen-4-one core.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the morpholinoethoxy group: The morpholinoethoxy group can be introduced via an etherification reaction using 2-chloroethylmorpholine and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis Reactions: The ether linkage in the morpholinoethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Etherification: 2-chloroethylmorpholine, potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- 3-(4-methylphenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
Uniqueness
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is unique due to the presence of the bromophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of the bromophenyl group with the chromen-4-one core and the morpholinoethoxy group provides a distinct profile that can be exploited for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-bromophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCUZAUARAYBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.